1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole derivatives under controlled conditions. The reaction typically requires the use of catalysts such as nanoscale titanium dioxide to enhance the yield and efficiency of the process . The industrial production of this compound often involves multi-step synthesis, starting from readily available precursors and employing various catalytic and non-catalytic processes to achieve high purity and yield.
Chemical Reactions Analysis
1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Scientific Research Applications
1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound inhibits the activity of succinate dehydrogenase, an enzyme crucial for cellular respiration in fungi . This inhibition disrupts the energy production process, leading to the death of the fungal cells. The difluoromethyl group plays a key role in enhancing the compound’s binding affinity to the target enzyme, thereby increasing its efficacy .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring but differs in its functional groups and applications.
Pydiflumetofen: A fungicide that combines a difluoromethyl-pyrazole structure with other functional groups to enhance its antifungal activity. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(difluoromethyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-3-2-4(8)9-10(3)5(6)7/h2,5H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRVQTXDEMBVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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